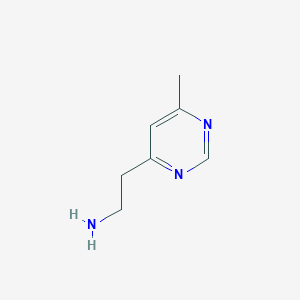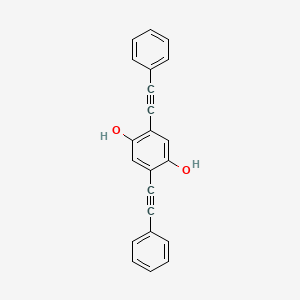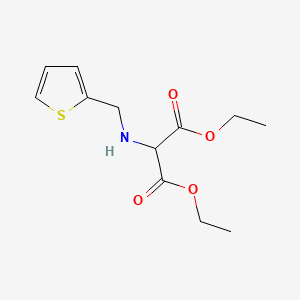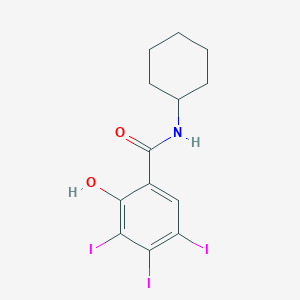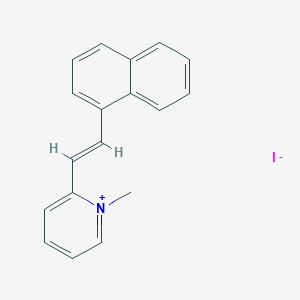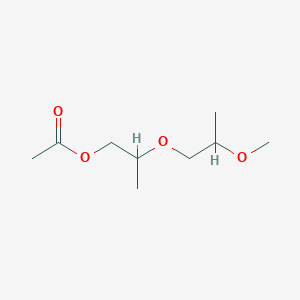
4-(6-Chloro-2-pyridyl)-3-methyl-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-2-pyridyl)-3-methyl-morpholine is a chemical compound that features a morpholine ring substituted with a 6-chloro-2-pyridyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-pyridyl)-3-methyl-morpholine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with 3-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chloro-2-pyridyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl ring to a piperidine ring.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(6-Chloro-2-piperidyl)-3-methyl-morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(6-Chloro-2-pyridyl)-3-methyl-morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloro-2-pyridyl)-3-methyl-morpholine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Chloro-2-pyridyl)-3-methyl-piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(6-Chloro-2-pyridyl)-3-methyl-pyridine: Lacks the morpholine ring, featuring a simpler pyridine structure.
Uniqueness
4-(6-Chloro-2-pyridyl)-3-methyl-morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a chloropyridyl group
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-(6-chloropyridin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-7-14-6-5-13(8)10-4-2-3-9(11)12-10/h2-4,8H,5-7H2,1H3 |
Clave InChI |
WMUJWZPWFOFQEN-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

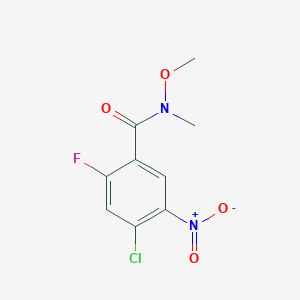
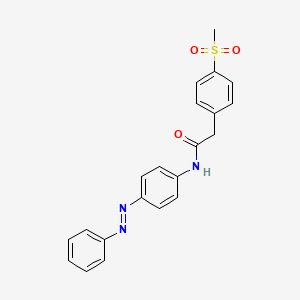
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
